![molecular formula C12H9BrO2 B1588961 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester CAS No. 89555-39-5](/img/structure/B1588961.png)
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Overview
Description
“2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester” is a chemical compound. Its parent compound, 2-Naphthalenecarboxylic acid, has the molecular formula C11H8O2 .
Molecular Structure Analysis
The molecular structure of “2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester” can be inferred from its parent compound, 2-Naphthalenecarboxylic acid. It would have an additional bromo group and a methyl ester group .Scientific Research Applications
Methyl 1-bromo-2-naphthoate: Scientific Research Applications
Organic Synthesis: Methyl 1-bromo-2-naphthoate is widely used in organic synthesis due to its reactivity, which allows chemists to create a variety of novel compounds, materials, and intermediates with specific properties .
Halogenated Hydrocarbon Detection: It serves as a test compound in the determination of halogenated hydrocarbons at trace levels by supercritical fluid chromatography-microwave-induced plasma mass spectrometry .
Selective Sensing of Copper (II): The compound’s dynamic phosphorescence quenching property, without deoxygenation, has been utilized for selective sensing of Cu (II) at nanogram levels .
Structural Analysis in Crystallography: The molecular structure of methyl 1-bromo-2-naphthoate, particularly the orientation of the methoxycarbonyl group with respect to the naphthalene ring system, is of interest in crystallography and molecular analysis .
Halogen Bonding in Cocrystals: Its role in the dynamics and structure of halogen-bonded cocrystals is significant, especially considering satellite atoms positioned around methyl groups that impact steric factors .
Chemical Database and Spectral Analysis: Methyl 1-bromo-2-naphthoate’s structure and properties are documented in chemical databases, aiding researchers in spectral analysis and comparison with other compounds .
properties
IUPAC Name |
methyl 1-bromonaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCSGSCDZOKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449341 | |
Record name | 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |
CAS RN |
89555-39-5 | |
Record name | 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the naphthalene ring in methyl 1-bromo-2-naphthoate?
A1: The methoxycarbonyl group in methyl 1-bromo-2-naphthoate is not coplanar with the naphthalene ring. Instead, it is twisted out of the plane by a dihedral angle of 29.8° []. This twist is likely due to steric hindrance between the methoxy group and the adjacent bromine atom.
Q2: How does the crystal structure of methyl 1-bromo-2-naphthoate suggest π-π stacking interactions?
A2: The crystal structure analysis reveals that adjacent molecules of methyl 1-bromo-2-naphthoate arrange themselves in an overlapped manner []. The distance between the parallel naphthalene rings of neighboring molecules is 3.590 Å, which falls within the typical range for π-π stacking interactions. This suggests that these weak intermolecular forces contribute to the stability of the crystal lattice.
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